ethyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The target molecule features:
- Position 2: A (2E)-2-fluorobenzylidene group, which introduces electron-withdrawing fluorine for enhanced binding interactions.
- Position 5: A 2-chlorophenyl substituent, contributing steric bulk and lipophilicity.
- Position 6: An ethyl carboxylate ester, improving solubility and metabolic stability.
- Position 7: A methyl group, modulating electronic and steric effects.
Crystallographic studies (e.g., via SHELX software) confirm the planar thiazolopyrimidine core, with substituents influencing molecular packing and hydrogen-bonding networks.
Properties
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-9-5-6-10-16(15)24)21(28)18(31-23)12-14-8-4-7-11-17(14)25/h4-12,20H,3H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBKLXKANSKQS-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=CC=C4F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₄ClFNO₃S
- Molecular Weight : 373.83 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A thiazolo-pyrimidine core which is known for various biological activities.
- Substituents like chlorophenyl and fluorobenzylidene that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolo-pyrimidine derivatives have also been documented:
- Compounds in this class have shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- It has been noted to inhibit specific enzymes linked to metabolic disorders, which could suggest a role in diabetes management .
Case Studies
- Cell Line Studies :
- Animal Models :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant inhibition of cell growth | , |
| Anti-inflammatory | Decreased levels of TNF-alpha | , |
| Enzyme inhibition | Reduced activity of specific enzymes |
Structural Activity Relationship (SAR)
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising anticancer properties. The thiazolo-pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines. For example, research has demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that thiazolo-pyrimidine derivatives possess significant antibacterial and antifungal properties. They inhibit the growth of pathogenic microorganisms by disrupting their cellular processes. The presence of halogen substituents, such as chlorine and fluorine, enhances the efficacy of these compounds against resistant strains of bacteria .
Herbicidal Activity
This compound has been studied for its potential as a herbicide. Research indicates that similar compounds can inhibit chlorophyll biosynthesis in plants, leading to reduced growth or death of unwanted vegetation. The compound's structure allows it to interact with specific plant enzymes involved in photosynthesis and growth regulation .
Plant Growth Regulators
Some derivatives of this compound have been explored as plant growth regulators. They can modulate plant growth responses by affecting hormone levels or signaling pathways. This application is particularly beneficial in enhancing crop yields and managing agricultural pests without harming beneficial organisms .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its molecular structure. Key factors include:
- Substituent Effects : The presence of halogen atoms (chlorine and fluorine) significantly enhances biological activity by improving lipophilicity and binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency against bacteria and fungi |
| Fluorine | Enhances anticancer activity |
Synthesis and Biological Evaluation
A study synthesized various thiazolo-pyrimidine derivatives including the target compound and evaluated their biological activities against different cancer cell lines and microbial strains. The results indicated a strong correlation between structural modifications and enhanced biological activities.
Field Trials for Herbicidal Properties
Field trials conducted with formulations containing this compound demonstrated effective control over specific weed species without adversely affecting crop health.
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
| Compound | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Sulfamic acid | ~70* | |
| Compound | Pyridine | 85 | |
| Compound | Cu(I) catalysts | 65 |
*Estimated based on analogous methods.
Physicochemical Properties
- Lipophilicity : The target compound’s Cl/F substituents increase logP compared to ’s thienyl analog (predicted logP: 3.8 vs. 3.2).
- Solubility : Ethyl carboxylates (e.g., ) show higher aqueous solubility than methyl esters.
- Thermal Stability : Fluorine’s electronegativity enhances thermal stability (decomposition >250°C) versus chlorine analogs.
Q & A
Q. What are the typical synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?
A common method involves a multi-step reaction starting with a thiazolopyrimidine precursor, followed by condensation with substituted benzaldehydes. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, a substituted benzaldehyde (e.g., 2-fluorobenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours yields the desired product. Recrystallization from ethyl acetate or ethanol is used for purification .
Q. How is the molecular structure of the compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, the crystal structure of a closely related compound (Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) was resolved in the monoclinic P21/n space group, with unit cell parameters . The thiazolopyrimidine core adopts a flattened boat conformation, validated by deviations of key atoms from mean planes . Complementary techniques like NMR and mass spectrometry are used to verify purity and functional groups .
Q. What analytical techniques are critical for characterizing substituent effects on the benzylidene group?
High-resolution mass spectrometry (HRMS) and NMR are essential. For instance, the 2-fluorobenzylidene substituent shows distinct NMR shifts (~-115 ppm) and coupling patterns, while the 2-chlorophenyl group at position 5 exhibits characteristic splitting in aromatic proton signals . IR spectroscopy can further confirm carbonyl (C=O) and C-F/C-Cl vibrational modes .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 2-fluorobenzylidene vs. 2,4-dichlorobenzylidene) influence the compound’s reactivity or biological activity?
Electron-withdrawing groups (EWGs) like fluorine or chlorine on the benzylidene ring alter the electron density of the thiazolopyrimidine core, impacting intermolecular interactions. For example, fluorine’s strong electronegativity enhances hydrogen-bonding potential with biological targets, while chlorine increases lipophilicity. Comparative studies of analogs show that 2-fluorobenzylidene derivatives exhibit improved solubility in polar solvents compared to dichloro-substituted counterparts, which may correlate with bioavailability .
Q. How can crystallographic data resolve contradictions in spectroscopic or computational modeling results?
SC-XRD provides unambiguous bond lengths and angles, which can validate or correct computational models. For instance, a study on a similar compound revealed that DFT-predicted dihedral angles between the thiazolopyrimidine core and benzylidene group deviated by 2–3° from experimental values, prompting recalibration of computational parameters . Discrepancies in NMR coupling constants can also be resolved by comparing experimental crystal packing effects (e.g., J-values influenced by conformational locking) .
Q. What strategies optimize reaction yields when introducing sterically hindered substituents (e.g., 2-chlorophenyl)?
Steric hindrance at the 2-position of the benzylidene group requires careful solvent and catalyst selection. Polar aprotic solvents like DMF improve solubility of bulky intermediates, while catalytic amounts of p-toluenesulfonic acid (PTSA) can accelerate condensation reactions. For example, substituting 2-fluorobenzaldehyde with 2-chlorophenyl variants in similar syntheses required elevated temperatures (110°C vs. 80°C) and extended reaction times (12 vs. 8 hours) to achieve comparable yields (~70%) .
Q. How do intermolecular interactions in the crystal lattice inform solid-state stability?
Crystal packing analysis via SC-XRD reveals stabilizing interactions. For example, a related compound exhibited bifurcated C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, forming chains along the c-axis. These interactions correlate with higher melting points (>400 K) and reduced hygroscopicity, critical for long-term storage .
Q. What experimental controls are necessary to prevent racemization during synthesis of chiral centers (e.g., C5 in the thiazolopyrimidine core)?
The C5 chiral center is prone to racemization under basic conditions. Using mild acids (e.g., acetic acid) as catalysts and low-temperature recrystallization (e.g., 0–4°C) preserves enantiomeric purity. Chiral HPLC with a cellulose-based column can monitor enantiomeric excess (>98% achieved in optimized protocols) .
Q. How can solvent polarity influence the reaction pathway in multi-component syntheses?
Solvent choice affects reaction kinetics and product distribution. In a study of a similar thiazolopyrimidine, non-polar solvents (toluene) favored cyclization via keto-enol tautomerism, while polar solvents (DMF) promoted Schiff base formation. A 1:1 toluene-DMF mixture optimized both steps, yielding 82% product .
Q. What methodologies validate the biological relevance of computational docking studies for this compound?
Molecular docking predictions must be corroborated by biophysical assays (e.g., surface plasmon resonance) and crystallographic protein-ligand complexes. For instance, a fluorinated analog showed a computed binding affinity of 8.2 nM for a kinase target, but experimental IC50 values were 12.3 nM, highlighting the need for force-field adjustments in docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
